Bacteriocin lactococcin MMFII
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
TSYGNGVHCNKSKCWIDVSELETYKAGTVSNPKDILW |
Origin of Product |
United States |
Ii. Molecular Genetics and Biosynthesis of Lactococcin Mmfii
Genetic Organization of the Lactococcin MMFII Biosynthetic Cluster
The genetic blueprint for Lactococcin MMFII is contained within a dedicated biosynthetic gene cluster. The organization of these genes is crucial for the production of the active bacteriocin (B1578144).
The genes responsible for the production of class IIa bacteriocins are most commonly found on plasmids. researchgate.netasm.org However, in some instances, these gene clusters are located on the chromosome. researchgate.netasm.org For Lactococcin MMFII, produced by Lactococcus lactis MMFII, research suggests a chromosomal location for the biosynthetic genes, as studies to isolate plasmids from the producing strain have been unsuccessful. researchgate.net
The gene clusters of class IIa bacteriocins typically exhibit a conserved organization, often arranged in one or more operons. researchgate.netasm.org These clusters generally include four key genes: the structural gene encoding the pre-bacteriocin, an immunity gene to protect the producer cell, and two genes encoding an ABC (ATP-binding cassette) transporter and an accessory protein required for secretion. researchgate.net In many cases, the structural and immunity genes are located in one operon, while the transport genes are in another. researchgate.netasm.org The specific gene arrangement and operon structure for the Lactococcin MMFII biosynthetic cluster have not been detailed in available research.
Biosynthesis Pathway of Lactococcin MMFII
The synthesis of Lactococcin MMFII is a multi-step process that begins with ribosomal synthesis and involves subsequent modifications to produce the final, active peptide.
Like other class IIa bacteriocins, Lactococcin MMFII is initially synthesized as an inactive precursor peptide, known as a prepeptide. nih.govoup.com This prepeptide consists of two domains: an N-terminal leader sequence and a C-terminal propeptide which will become the mature bacteriocin. nih.govoup.com The leader sequence is thought to play a role in keeping the bacteriocin inactive within the producer cell and guiding it to the transport machinery for secretion. oup.com
After translation, the prepeptide undergoes post-translational modifications to become a functional bacteriocin. The primary modification for class IIa bacteriocins is the cleavage of the leader peptide, which occurs during the export of the molecule out of the cell. nih.gov
A key structural feature of Lactococcin MMFII is the presence of a disulfide bond. The mature peptide contains two cysteine residues at positions 9 and 14. oup.com These two residues form an intramolecular disulfide bridge, which is confirmed by mass spectrometry analysis showing a molecular mass consistent with this bond. oup.com This disulfide bond is crucial for the antimicrobial activity of Lactococcin MMFII, particularly against Listeria. oup.com The formation of this bond is a critical post-translational modification that stabilizes the peptide's structure. For some class IIa bacteriocins, an accessory protein associated with the ABC transporter is believed to facilitate the correct formation of disulfide bonds.
Table of Research Findings on Lactococcin MMFII
| Characteristic | Finding | References |
| Producing Strain | Lactococcus lactis MMFII | mdpi.com |
| Class | IIa bacteriocin | oup.commdpi.com |
| Mature Peptide Length | 37 amino acids | oup.com |
| Key Structural Motif | N-terminal YGNGV consensus motif | oup.com |
| Post-Translational Modification | One intramolecular disulfide bond | oup.com |
| Cysteine Residue Positions | 9 and 14 | oup.com |
| Genetic Locus | Suggested to be chromosomal | researchgate.net |
Post-Translational Modifications
Other Putative Modifications
Lactococcin MMFII is a 37-amino acid peptide. nih.gov Analysis of the purified bacteriocin revealed a molecular mass of 4142.6 Da, which is slightly different from the calculated mass of 4144.6 Da based on its amino acid sequence. nih.govresearchgate.net This discrepancy suggests the presence of post-translational modifications. A significant modification is the formation of a disulfide bond between the two cysteine residues located at positions 9 and 14 of the peptide chain. nih.govresearchgate.net This disulfide bridge is a common feature among many class IIa bacteriocins and is crucial for their structural stability and biological activity. mdpi.com Additionally, some research points to a valine to isoleucine substitution in the conserved hinge region of lactococcin MMFII, a modification that is not widely seen in other bacteriocins. frontiersin.org
Processing and Secretion Mechanisms
The biosynthesis of lactococcin MMFII begins with the ribosomal synthesis of a precursor peptide, or prepeptide, which includes an N-terminal leader sequence attached to the pro-bacteriocin peptide. asm.orgunit.no This leader peptide is essential for keeping the bacteriocin inactive within the producer cell and for guiding it through the secretion machinery. asm.org
The secretion of lactococcin MMFII is mediated by a dedicated ATP-binding cassette (ABC) transporter system. mdpi.comasm.org This system is a hallmark of class II bacteriocin biosynthesis. mdpi.com The ABC transporter is a membrane-embedded protein complex that utilizes the energy from ATP hydrolysis to translocate the bacteriocin across the cell membrane. asm.org It works in conjunction with an accessory protein, which is believed to assist in the proper functioning of the transporter and may play a role in the recognition of the leader peptide. mdpi.comnih.gov The genes encoding the ABC transporter and its accessory protein are typically located in the same gene cluster as the bacteriocin structural gene. mdpi.comhelsinki.fi
A critical step in the maturation of lactococcin MMFII is the cleavage of the N-terminal leader peptide. mdpi.comasm.org This process occurs concurrently with secretion. Class IIa bacteriocin leader peptides, including the one for lactococcin MMFII, typically contain a conserved double-glycine (GG) motif at the cleavage site. mdpi.comnih.govnih.gov The N-terminal domain of the ABC transporter possesses proteolytic activity that specifically recognizes and cleaves the peptide bond on the C-terminal side of this GG motif, releasing the mature, active bacteriocin outside the cell. mdpi.comnih.gov
Regulation of Lactococcin MMFII Production
The production of lactococcin MMFII is a tightly regulated process, often controlled by a quorum-sensing system that allows the bacterial population to coordinate gene expression in response to cell density. asm.orgnih.gov
The regulation of class IIa bacteriocins like lactococcin MMFII typically involves a three-component regulatory system. asm.orgnih.gov This system consists of:
An Inducer Peptide (IP): This is a signaling pheromone that is ribosomally synthesized and secreted at low levels. asm.orgnih.gov As the bacterial population grows, the extracellular concentration of the IP increases.
A Histidine Kinase (HK): This is a transmembrane sensor protein. asm.orgnih.gov When the external concentration of the inducer peptide reaches a certain threshold, it binds to the HK, triggering the autophosphorylation of a conserved histidine residue within the kinase. unit.nonih.gov
A Response Regulator (RR): This is a cytoplasmic protein. asm.orgnih.gov The activated HK transfers the phosphate (B84403) group to a conserved aspartate residue on the RR. asm.org The phosphorylated RR then acts as a transcriptional activator, binding to specific promoter regions on the DNA to upregulate the expression of the genes required for bacteriocin production, including the bacteriocin itself, the immunity protein, and the transport machinery. asm.orgnih.gov This creates a positive feedback loop, amplifying bacteriocin production. asm.org
| Regulatory Component | Function |
| Inducer Peptide (IP) | Cell-density signal (pheromone) |
| Histidine Kinase (HK) | Transmembrane sensor that detects the IP |
| Response Regulator (RR) | Cytoplasmic protein that, when activated, enhances gene expression |
The production of bacteriocins, including lactococcin MMFII, is influenced by various environmental and nutritional conditions. mdpi.comasm.org These factors can affect both the growth of the producing organism and the activity of the regulatory systems. Key influencing factors include:
Temperature: Bacteriocin production is often optimal within a specific temperature range that supports robust bacterial growth. asm.orgtubitak.gov.tr For instance, some Lactococcus lactis strains show higher nisin production at 30°C. nih.gov For lactococcin MMFII, production by Lactococcus lactis MMFII was observed to be affected by temperature, with only 25% of its activity remaining after 30 minutes at 80°C and 90°C, and just 8.3% activity after 30 minutes at 110°C. researchgate.netscielo.br
pH: The initial pH of the growth medium can significantly impact bacteriocin yield. tubitak.gov.trnih.gov Production often follows primary metabolite kinetics, occurring during the growth phase and ceasing in the stationary phase as the pH of the medium drops due to the production of lactic acid. mdpi.com
Nutrient Availability: The composition of the culture medium, particularly the sources of carbon and nitrogen, plays a crucial role in bacteriocin production. mdpi.comnih.gov For example, the type of peptone and carbohydrate source can dramatically influence the final yield of the bacteriocin. nih.gov
| Factor | Influence on Production |
| Temperature | Optimal production occurs within a specific growth temperature range. asm.orgtubitak.gov.tr Extreme temperatures can reduce or halt production. researchgate.netscielo.br |
| pH | Production is sensitive to the pH of the growth medium, often decreasing as the pH drops during fermentation. mdpi.comtubitak.gov.tr |
| Nutrients | The type and availability of carbon and nitrogen sources directly impact the yield of the bacteriocin. mdpi.comnih.gov |
Iii. Structural Biology and Structure Function Relationships of Lactococcin Mmfii
Primary Amino Acid Sequence Analysis
The primary structure of Lactococcin MMFII, as determined by Edman degradation, consists of a 37-amino acid peptide. oup.comnih.gov This sequence is crucial for its classification and function within the pediocin-like bacteriocins. The calculated molecular mass from its amino acid composition is 4144.6 Da. oup.comnih.gov However, mass spectrometry analysis revealed a molecular mass of 4142.6 Da, a discrepancy that suggests post-translational modification, specifically the formation of a disulfide bond. oup.comnih.gov
A hallmark of class IIa bacteriocins is the presence of a conserved N-terminal motif, and Lactococcin MMFII is no exception. oup.comcapes.gov.br It features the highly conserved YGNGV motif, which is a signature for anti-Listeria activity among these peptides. oup.comoup.com This motif is part of a larger conserved sequence, YGNGVxC(x)4C, which is critical for the bacteriocin's structure and function. oup.comasm.org The presence of this motif firmly places Lactococcin MMFII within the class IIa bacteriocin (B1578144) family. oup.comnovoprolabs.com
The amino acid sequence of Lactococcin MMFII contains two cysteine residues located at positions 9 and 14. oup.comnih.gov The difference between the calculated and observed molecular mass strongly indicates that these two cysteines form an intramolecular disulfide bond. oup.comoup.com This was confirmed through reduction and alkylation experiments, which identified the two alkylated cysteines at these positions. oup.com The disulfide bridge is essential for the antimicrobial activity of Lactococcin MMFII, particularly against Listeria. oup.com Studies on the reduced form of the bacteriocin showed it was unable to inhibit Listeria ivanovi, suggesting the disulfide bond is necessary for its specific anti-Listeria action. oup.com
Elucidation of Secondary and Tertiary Structure
The three-dimensional structure of class IIa bacteriocins, including Lactococcin MMFII, is fundamental to their mechanism of action. While the specific 3D structure of Lactococcin MMFII has not been fully elucidated by techniques like NMR, its structure can be inferred from the well-characterized structures of other class IIa bacteriocins. asm.orgmdpi.com
Class IIa bacteriocins are characterized by two distinct structural regions. asm.org The N-terminal region, typically spanning residues 1 to 16, is highly conserved among members of this class and includes the YGNGV motif and the disulfide bond. asm.org This region generally forms a β-sheet-like structure, stabilized by the conserved disulfide bridge. asm.org In contrast, the C-terminal region is more variable in its amino acid sequence. asm.org This variability in the C-terminal domain is believed to be responsible for the differences in target cell specificity among class IIa bacteriocins. asm.orgnih.gov The C-terminal region often adopts an α-helical conformation. asm.orgscribd.com
Structure-Function Relationship Studies
The relationship between the structure of Lactococcin MMFII and its function has been explored through comparative studies and mutational analyses of related bacteriocins. The N-terminal region, with its conserved YGNGV motif and disulfide bond, is crucial for the initial interaction with the target cell and subsequent membrane permeabilization. asm.org
The C-terminal region, on the other hand, is primarily responsible for determining the specific target spectrum of the bacteriocin. asm.orgnih.gov This has been demonstrated through the creation of hybrid bacteriocins, where swapping the C-terminal domains between different class IIa bacteriocins altered their target cell specificity to match that of the bacteriocin from which the C-terminal half was derived. asm.orgnih.gov Furthermore, the presence of a disulfide bond is critical for the potency and stability of the bacteriocin's activity, especially against pathogenic bacteria like Listeria. oup.comasm.org
Mutational Analyses of Critical Residues (e.g., Tryptophan, Cysteine)
The structure-function relationship of Lactococcin MMFII, particularly the role of its specific amino acid residues, has been elucidated through various analytical methods, including the study of synthetic variants. The primary sequence of Lactococcin MMFII, determined by Edman degradation, reveals a 37-amino acid peptide. oup.comnih.gov Mass spectrometry analysis confirmed a molecular mass of 4142.6 Da, which is slightly less than the calculated mass of 4144.6 Da, suggesting the formation of an intramolecular disulfide bond between the two cysteine residues present at positions 9 and 14. oup.comnih.govoup.com
This disulfide bond is a conserved feature in most class IIa bacteriocins and is considered critical for their antimicrobial activity. mdpi.com Studies on a chemically synthesized, reduced form of Lactococcin MMFII, where the disulfide bond was not formed, demonstrated its importance. This reduced peptide was active against Lactococcus cremoris ATCC11603 but lost its inhibitory effect against Listeria ivanovii BUG 496. oup.com This finding strongly suggests that the disulfide bond is essential for the potent anti-Listeria activity of Lactococcin MMFII. oup.com While direct site-directed mutagenesis studies on the cysteine residues of Lactococcin MMFII are not extensively detailed, research on other class IIa bacteriocins, such as mesentericin Y105 and pediocin PA-1, has shown that substituting the conserved cysteines with other amino acids leads to a dramatic reduction or complete loss of activity. oup.commdpi.com
The importance of the N-terminal region has also been highlighted through the study of synthetic analogs. N-terminally truncated versions of Lactococcin MMFII were synthesized and tested for activity. The results, as detailed in the table below, showed that these truncated peptides were completely inactive, underscoring the critical role of the N-terminal portion of the molecule for its biological function. nih.gov
| Synthetic Truncated Analog of Lactococcin MMFII | Sequence | Activity |
| Full-length sMMFII | TSYGNGVHCNKSKCWIDVSELETYKAGTVSNPKDILW | Active |
| Cys9-Trp37 | CNKSKCWIDVSELETYKAGTVSNPKDILW | Inactive |
| Trp15-Trp37 | WIDVSELETYKAGTVSNPKDILW | Inactive |
| Val18-Trp37 | VSELETYKAGTVSNPKDILW | Inactive |
This table summarizes the activity of N-terminally truncated synthetic analogs of Lactococcin MMFII, demonstrating the essential nature of the N-terminal region for its antimicrobial function. nih.gov
While the C-terminal region of class IIa bacteriocins, which often contains tryptophan residues, is known to be important for membrane interaction, specific mutational analyses of the C-terminal tryptophan (Trp37) in Lactococcin MMFII are not prominently featured in the available literature. nih.govasm.org
Impact of Chemical Synthesis on Activity
Lactococcin MMFII has been successfully produced via total solid-phase chemical synthesis. nih.govfrontiersin.org This approach offers significant advantages for structure-function studies, as it allows for the creation of modified or truncated peptides for analysis. researchgate.net
Crucially, the chemically synthesized Lactococcin MMFII (sMMFII) was found to be indistinguishable from the natural, purified bacteriocin. nih.gov The synthetic peptide exhibited the same antimicrobial activity against indicator strains such as Lactococcus cremoris and Listeria ivanovii. nih.gov This confirms that the post-translational modifications in the native molecule are limited to the formation of the disulfide bond, which can be replicated through chemical means, and that the synthetic process yields a fully functional peptide.
The use of chemical synthesis has been instrumental in confirming the role of the disulfide bridge. By synthesizing a reduced form of the peptide (without the Cys9-Cys14 bond), researchers were able to directly assess the bond's contribution to activity, noting its necessity for action against Listeria. oup.com Furthermore, the synthesis of various N-terminally truncated analogs, all of which were inactive, was only possible through chemical methods and provided definitive evidence for the importance of this region. nih.gov
While the total synthesis of Lactococcin MMFII has been reported as successful, it is noted that detailed protocols, including preparation specifics and yields, are not always extensively documented in the resulting publications. frontiersin.org
Molecular Modeling Approaches for Structural Insights
To overcome the challenges of experimental structure determination for membrane-active peptides, molecular modeling has been employed to predict the three-dimensional structure of Lactococcin MMFII. nih.gov These computational studies have provided significant insights into its structural arrangement.
Modeling of Lactococcin MMFII was conducted based on the known 3D structure of Leucocin A, a related and well-characterized class IIa bacteriocin that shares approximately 35% sequence identity with MMFII. nih.gov The resulting model predicts a defined structure for the bacteriocin, comprising:
An N-terminal region containing three beta-strands (residues Thr1-Tyr3, Val7-Asn10, and Lys13-Ile16). nih.gov This region includes the conserved YGNGV motif and the Cys9-Cys14 disulfide bond that rigidifies the structure. mdpi.comnih.gov
An alpha-helical domain in the central part of the peptide, spanning from Aspartate-17 to Asparagine-31. nih.gov
Interestingly, when this central alpha-helix was plotted as a helical wheel, it did not display a distinct amphipathic character, a feature often associated with membrane-permeabilizing peptides. nih.gov
More recent computational studies have utilized molecular docking to explore the potential interactions of Lactococcin MMFII with various protein targets. These in silico analyses have predicted strong binding affinities between Lactococcin MMFII and key proteins involved in colorectal cancer, such as Cyclooxygenase-2 (COX-2), Caspase-9 (CASP9), and Phosphoinositide 3-kinase (PI3K). frontiersin.orgnih.gov For instance, the docking study predicted a robust interaction with PI3K, with a binding energy of -9 kcal/mol. frontiersin.org Other molecular simulations have investigated the binding capacity of Lactococcin MMFII against the Receptor-Binding Domain (RBD) of the SARS-CoV-2 Omicron variant, identifying it as a promising peptide-based therapeutic candidate. tandfonline.com
| Modeling Approach | Key Findings | Reference |
| Homology Modeling | Predicted structure with N-terminal β-sheets and a central α-helix. nih.gov | nih.gov |
| Helical Wheel Analysis | The central α-helix does not exhibit an amphipathic structure. nih.gov | nih.gov |
| Molecular Docking | Predicted strong binding affinity to colorectal cancer target proteins (e.g., PI3K, -9 kcal/mol). frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Molecular Docking | Identified as a potential inhibitor of the SARS-CoV-2 Omicron RBD. tandfonline.com | tandfonline.com |
This table presents a summary of the insights gained from various molecular modeling techniques applied to Lactococcin MMFII.
Iv. Antimicrobial Spectrum and Mode of Action of Lactococcin Mmfii
Antimicrobial Spectrum of Activity
The inhibitory action of Lactococcin MMFII is concentrated on a specific range of bacteria, showcasing its potential as a selective antimicrobial agent. oup.commdpi.com
Lactococcin MMFII exhibits a characteristic antimicrobial spectrum for a class IIa bacteriocin (B1578144), with pronounced activity against various Gram-positive bacteria. mdpi.comnih.gov
A hallmark of Lactococcin MMFII is its potent inhibitory effect against species of the genus Listeria, most notably Listeria monocytogenes and Listeria ivanovii. researchgate.netscispace.comnih.gov This anti-listerial activity is a defining feature of class IIa bacteriocins, which are often referred to as pediocin-like bacteriocins. oup.comoup.com The presence of the conserved N-terminal "YGNGV" motif in Lactococcin MMFII is crucial for this activity. oup.comoup.com
The minimum inhibitory concentration (MIC) of Lactococcin MMFII against L. ivanovii BUG 496 has been estimated to be 12 ng/ml, which is a testament to its high potency. oup.com This level of activity is comparable to or even exceeds that of other well-known class IIa bacteriocins like mesentericin Y105 and sakacin P. oup.com The bactericidal mode of action against L. monocytogenes has been demonstrated, indicating that it actively kills the target cells. researchgate.net
Table 1: Inhibition of Listeria Species by Lactococcin MMFII
| Indicator Strain | Inhibition by Lactococcin MMFII |
|---|---|
| Listeria monocytogenes | + |
| Listeria ivanovii | + |
Data derived from in vitro studies.
Beyond its anti-listerial effects, Lactococcin MMFII also demonstrates inhibitory activity against a range of other Lactic Acid Bacteria (LAB). mdpi.comnih.gov This includes certain species within the genera Lactococcus, Lactobacillus, and Enterococcus. oup.commdpi.com
Notably, its spectrum against lactococcal strains is considered somewhat limited, inhibiting only a subset of the tested strains. oup.comoup.com However, it has shown activity against Lactococcus lactis subsp. cremoris and Lactococcus lactis subsp. lactis. mdpi.comnih.gov Its activity also extends to Lactobacillus delbrueckii, Lactobacillus casei, Enterococcus faecium, and Enterococcus faecalis. mdpi.comnih.gov
Table 2: Activity of Lactococcin MMFII Against Various Lactic Acid Bacteria
| Indicator Strain | Inhibition by Lactococcin MMFII |
|---|---|
| Lactococcus lactis subsp. cremoris | + |
| Lactococcus lactis subsp. lactis | + |
| Lactobacillus delbrueckii | + |
| Lactobacillus casei | + |
| Enterococcus faecium | + |
| Enterococcus faecalis | + |
'+' denotes inhibition. Data compiled from various studies.
While the primary strength of Lactococcin MMFII lies in its activity against Listeria and other LAB, some studies have explored its potential against a broader range of microorganisms. However, detailed in vitro data on a wide array of other pathogens and spoilage bacteria is not as extensively documented as its anti-listerial properties. The focus of most research has been on its application in food preservation, targeting key Gram-positive foodborne pathogens.
When compared to other class IIa bacteriocins, Lactococcin MMFII exhibits both similarities and distinct differences in its antimicrobial spectrum. oup.comoup.com Like its counterparts such as pediocin PA-1, sakacin P, and mesentericin Y105, it is highly effective against Listeria species. oup.com
However, a distinguishing feature of Lactococcin MMFII is its ability to inhibit certain strains of Lactococcus that are not susceptible to pediocin PA-1, sakacin P, or mesentericin Y105. oup.com This suggests a unique interaction with the cell membranes of these specific lactococcal strains. Conversely, some strains that are sensitive to other class IIa bacteriocins may be resistant to Lactococcin MMFII, highlighting the subtle yet significant variations in the activity profiles within this bacteriocin subclass.
Table 3: Comparative Antimicrobial Spectrum of Lactococcin MMFII and Other Class IIa Bacteriocins
| Indicator Strain | Lactococcin MMFII | Pediocin PA-1 | Sakacin P | Mesentericin Y105 |
|---|---|---|---|---|
| Listeria monocytogenes | + | + | + | + |
| Listeria ivanovii | + | + | + | + |
| Lactococcus lactis subsp. cremoris ATCC 11603 | + | - | - | - |
| Lactococcus lactis subsp. lactis INA 15 | + | - | - | - |
| Enterococcus faecalis | + | + | + | + |
'+' denotes inhibition; '-' denotes no inhibition. This table is a simplified representation based on available data.
Specificity Against Gram-Positive Bacteria
Mode of Action at the Cellular Level
The bactericidal activity of Lactococcin MMFII, characteristic of class IIa bacteriocins, is executed through a multi-step process that ultimately leads to the death of the target cell. mdpi.com The primary target is the cytoplasmic membrane of susceptible bacteria. longdom.org
The mode of action involves the following key steps:
Receptor Recognition and Binding: The initial interaction involves the binding of the bacteriocin to a specific receptor on the surface of the target cell. For many class IIa bacteriocins, the mannose phosphotransferase system (Man-PTS) has been identified as a key receptor. mdpi.com The positively charged amino acids in the bacteriocin are thought to interact with the negatively charged phospholipids (B1166683) of the cell membrane. mdpi.com
Membrane Insertion and Pore Formation: Following binding, the bacteriocin inserts into the cell membrane, leading to the formation of pores. longdom.org This disrupts the integrity of the membrane.
Dissipation of Proton Motive Force (PMF): The formation of pores leads to the leakage of essential ions and small molecules, causing a dissipation of the proton motive force (PMF). mdpi.com
Cessation of Cellular Processes and Cell Death: The collapse of the PMF results in the depletion of intracellular ATP and halts essential cellular processes such as active transport and biosynthesis, ultimately leading to cell death. longdom.orgmdpi.com
The structure of Lactococcin MMFII, particularly the presence of a disulfide bond between cysteine residues at positions 9 and 14, is crucial for its antimicrobial activity, especially against Listeria. nih.govoup.com The N-terminal region, containing the conserved YGNGV motif, is essential for its anti-listerial action, while the C-terminal region is believed to be involved in the initial interaction with the target cell membrane. nih.govoup.com
Target Receptor Identification: Mannose Phosphotransferase System (Man-PTS)
The primary target for Lactococcin MMFII, like other class IIa bacteriocins, is the mannose phosphotransferase system (Man-PTS). mdpi.comtcdb.org This complex sugar uptake system, present in the cytoplasmic membrane of susceptible Gram-positive bacteria, serves as the docking site for the bacteriocin. mdpi.comfrontiersin.org The interaction with the Man-PTS is a prerequisite for the subsequent membrane permeabilization and cell death. tcdb.orgfrontiersin.org The sensitivity of a bacterial strain to Lactococcin MMFII is directly correlated with the presence and expression level of the appropriate Man-PTS. asm.orgnih.gov
Specificity for Man-PTS IIC and IID Proteins
The Man-PTS is a multi-protein complex, but the specificity of Lactococcin MMFII lies with the membrane-embedded components, specifically the IIC and IID proteins. nih.govunit.no These two subunits form the receptor complex that is recognized by the bacteriocin. unit.no While the IIA and IIB domains are crucial for the sugar transport function of the PTS, they are not directly involved in the initial binding of Lactococcin MMFII. unit.no It is the unique structural conformation of the IIC/IID complex that determines the susceptibility of a target cell. asm.orgunit.no
Role of Extracellular Loops in Target Recognition
Detailed studies have pinpointed the extracellular loops of the Man-PTS IIC protein as the critical region for target recognition by class IIa bacteriocins. unit.nonih.gov These loops extend from the cell membrane and provide the specific binding site for the bacteriocin. The amino acid sequence and structure of these extracellular loops vary between different bacterial species, which is a major factor determining the antimicrobial spectrum of Lactococcin MMFII. unit.nonih.gov The N-terminal region of the bacteriocin is thought to interact with these loops, initiating the docking process that leads to pore formation. nih.gov
Membrane Permeabilization and Pore Formation Mechanisms
Following the binding to the Man-PTS receptor, Lactococcin MMFII initiates a cascade of events leading to the permeabilization of the cell membrane and the formation of pores. mdpi.comasm.orgscispace.com This disruption of the membrane barrier is the ultimate cause of cell death. asm.orgnih.gov The C-terminal part of the bacteriocin is believed to insert into the membrane, creating these pores. frontiersin.org
Induction of Ion Leakage (e.g., K+, amino acids)
One of the immediate consequences of pore formation by Lactococcin MMFII is the leakage of small molecules and ions from the cytoplasm. mdpi.comnih.gov This includes the efflux of potassium ions (K+) and various amino acids. mdpi.comnih.gov The loss of these essential components disrupts the cell's internal environment and metabolic processes.
Dissipation of Membrane Potential and pH Gradient
The pores formed by Lactococcin MMFII lead to the dissipation of the proton motive force (PMF), which is composed of the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH). mdpi.comtcdb.org The efflux of positive ions like K+ collapses the electrical potential across the membrane. mdpi.com This rapid depolarization is a key step in the bactericidal action.
Depletion of Intracellular ATP
The dissipation of the proton motive force directly impacts the cell's ability to generate ATP through oxidative phosphorylation. mdpi.comscispace.com The uncontrolled leakage of ions forces the cell to expend its intracellular ATP reserves in an attempt to restore ionic balance, leading to a rapid depletion of this vital energy currency. mdpi.comnih.gov The loss of ATP halts essential cellular processes, ultimately resulting in cell death. scispace.com
Table of Research Findings on Lactococcin MMFII's Mode of Action
Table of Mentioned Compounds
V. Resistance and Immunity Mechanisms
Producer Self-Immunity Mechanisms
Bacteria that produce bacteriocins must possess a mechanism to avoid self-intoxication. unit.no This is accomplished through dedicated immunity systems, which are typically encoded in the same genetic locus as the bacteriocin (B1578144) itself. mdpi.comnih.gov For lactococcin MMFII, a class IIa bacteriocin, this self-protection is mediated by a specific immunity protein. frontiersin.org
The primary role of the immunity protein is to protect the producer cell from the lethal action of the bacteriocin it secretes. frontiersin.orghelsinki.fi In many bacteriocin-producing bacteria, the structural gene for the bacteriocin and the gene for its cognate immunity protein are located on the same operon. mdpi.comnih.gov This genetic linkage ensures that the immunity protein is co-expressed with the bacteriocin, providing immediate protection. mdpi.comnih.gov
For class IIa bacteriocins, immunity proteins are generally cytosolic proteins, although a fraction may be loosely associated with the inner surface of the cell membrane. nih.gov They function intracellularly to neutralize the bacteriocin's activity. nih.gov The prevailing model for class IIa bacteriocins that target the mannose phosphotransferase system (Man-PTS) suggests that the immunity protein interacts with the bacteriocin-receptor complex. mdpi.comnih.gov This interaction is thought to prevent the membrane permeabilization and subsequent cell death that would otherwise occur. mdpi.com Evidence suggests that the immunity protein LciA, which protects against lactococcin A, forms a strong complex with the Man-PTS receptor components and the bacteriocin, but only in the presence of the bacteriocin. nih.gov This "on-off" mechanism prevents the immunity protein from interfering with the receptor's normal function in the absence of the bacteriocin threat. nih.gov
Table 1: Characteristics of Class IIa Bacteriocin Immunity Proteins
| Characteristic | Description | Source(s) |
|---|---|---|
| Cellular Location | Primarily cytosolic, with potential loose association with the cell membrane's inner face. | nih.gov |
| Genetic Basis | The immunity gene is typically located on the same operon as the bacteriocin structural gene. | mdpi.comnih.gov |
| Mechanism of Action | Interacts with the bacteriocin-receptor (Man-PTS) complex, preventing membrane leakage and cell death. | mdpi.comnih.gov |
| Expression | Co-expressed with the cognate bacteriocin to ensure timely self-protection. | mdpi.comnih.gov |
| Size | Varies, but proteins for class IIa bacteriocins typically range from 81 to 115 amino acids. | mdpi.com |
Immunity proteins exhibit a high degree of specificity towards their cognate bacteriocins. nih.govasm.org Despite sharing structural similarities, such as a four-helix bundle fold, the immunity proteins for different class IIa bacteriocins display significant sequence variation and functional specificity. nih.govmdpi.com For instance, an analysis of seven different immunity genes showed that they primarily protected against their corresponding bacteriocins. asm.org
This specificity is largely attributed to the C-terminal region of the immunity protein, which is involved in the specific recognition of the bacteriocin. mdpi.com However, some instances of "cross-immunity" have been observed. mdpi.com In these cases, an immunity protein may offer partial protection against a different but structurally very similar class IIa bacteriocin. nih.govasm.org For example, the immunity proteins for sakacin P and pediocin PA-1, which share only 28% sequence similarity, were found to protect against both of these closely related bacteriocins. nih.gov This suggests that while specificity is the rule, some level of cross-protection is possible among highly homologous bacteriocins. nih.gov
Acquired Resistance in Target Organisms
Bacterial strains that are initially sensitive to class IIa bacteriocins like lactococcin MMFII can readily develop resistance upon exposure to the peptide. unit.nonih.gov This acquired resistance is a significant consideration in the application of bacteriocins and is primarily linked to modifications of the bacteriocin's cellular target. unit.no
Research has identified two principal mechanisms through which target organisms acquire resistance to bacteriocins that utilize the Man-PTS as a receptor. nih.gov The most common and well-characterized mechanism involves the modification or elimination of the bacteriocin's receptor site on the cell surface. mdpi.comasm.org A second, less understood mechanism allows for resistance even when the receptor appears to be expressed normally. nih.gov The development of resistance is often associated with a metabolic trade-off; for example, reduced growth on glucose, which is transported by the Man-PTS, may be accompanied by better growth on other sugars like galactose. nih.gov
Table 2: Overview of Acquired Resistance Mechanisms to Man-PTS-Targeting Bacteriocins
| Mechanism | Description | Consequence for Bacteriocin | Source(s) |
|---|---|---|---|
| Receptor Modification | Downregulation or alteration of the genes encoding the Man-PTS. | Prevents bacteriocin from binding to the target cell. | mdpi.comasm.orgnih.gov |
| Unknown Mechanism | Cells are resistant despite normal expression of the Man-PTS. | The underlying basis is not yet fully elucidated, but may involve other cellular factors. | nih.gov |
The primary mode of action for lactococcin MMFII and other class IIa bacteriocins involves binding to the Man-PTS, a multi-component sugar transport system, on the surface of susceptible cells. mdpi.comasm.org The membrane-integral components IIC and IID of the Man-PTS act as the specific receptor. mdpi.comnih.govnih.gov
Consequently, the most prevalent mechanism of acquired resistance is the downregulation or complete loss of expression of the genes encoding this receptor. mdpi.comnih.gov In many bacteria, including Listeria monocytogenes, the Man-PTS is encoded by the mpt operon. asm.org High-level resistance to class IIa bacteriocins has been directly linked to the loss of mpt expression in both spontaneously-arising resistant strains and in defined laboratory mutants. asm.org The level of sensitivity to the bacteriocin is directly correlated with the level of mpt expression. asm.org This resistance strategy effectively eliminates the bacteriocin's docking site, rendering the cell insensitive to its action. mdpi.comasm.org
While receptor downregulation is the main path to resistance, other mechanisms contribute. asm.orgnih.gov Studies have identified resistant mutants that continue to express the Man-PTS system normally, indicating an alternative method of protection. nih.gov The precise nature of this resistance is currently unknown. nih.gov
Furthermore, resistance can arise from mutations in regulatory elements that control the expression of the Man-PTS. The expression of the mpt operon in some bacteria is dependent on the alternative sigma factor σ⁵⁴ (encoded by the rpoN gene). mdpi.comasm.org Loss-of-function mutations in rpoN can lead to resistance to class IIa bacteriocins because the cell can no longer effectively express the Man-PTS receptor. asm.org Additionally, some bacteria possess multiple Man-PTS operons, and resistance can be linked to the downregulation of a specific operon, such as the mpoABCD operon in L. monocytogenes, which also encodes a Man-PTS permease. mdpi.com
Vi. Research Methodologies and Techniques Employed in Lactococcin Mmfii Studies
Purification and Characterization Methodologies
The isolation and characterization of Lactococcin MMFII from the culture supernatant of Lactococcus lactis MMFII involve a multi-step purification protocol designed to isolate the peptide from other cellular components. nih.gov This process is followed by precise analytical techniques to determine its molecular mass and amino acid sequence.
The purification of Lactococcin MMFII is a sequential process that leverages the peptide's physicochemical properties. The initial step typically involves ammonium (B1175870) sulfate (B86663) precipitation to concentrate the proteinaceous compounds from the fresh overnight M17 broth culture. nih.gov Following this, a series of chromatographic steps are employed to achieve homogeneity.
The purification protocol includes:
Cation-exchange chromatography : This technique separates molecules based on their net positive charge. The crude bacteriocin (B1578144) preparation is loaded onto a cation-exchange column, and Lactococcin MMFII, being a cationic peptide, binds to the negatively charged resin while other components are washed away. nih.gov
Sep-Pak C18 chromatography : The active fractions from the ion-exchange step are then applied to a C18 Sep-Pak cartridge. This is a form of solid-phase extraction where the hydrophobic peptide adsorbs to the C18 stationary phase, allowing for further purification and desalting. nih.gov
Reverse-phase chromatography : The final stages of purification involve one or two steps of reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov In this method, the peptide is eluted from a hydrophobic column (like C18) with a gradient of an organic solvent, such as acetonitrile (B52724) or isopropanol, in water. nih.gov This technique separates peptides based on their hydrophobicity and yields a single, symmetrical peak corresponding to pure Lactococcin MMFII. nih.gov
Mass spectrometry is a critical tool for the precise determination of the molecular mass of purified bacteriocins. nih.gov For Lactococcin MMFII, laser desorption mass spectrometry, specifically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, was utilized. nih.gov This technique provides a highly accurate mass measurement of the intact peptide.
The analysis of Lactococcin MMFII yielded a molecular mass of 4142.6 Da. nih.gov This experimental value was slightly lower than the theoretical mass of 4144.6 Da, which was calculated based on its amino acid composition. nih.gov This mass difference of 2 Da is indicative of the formation of a single disulfide bond between the two cysteine residues present in the peptide's sequence, a common post-translational modification in class IIa bacteriocins. nih.gov
Edman degradation is the classical method for determining the primary structure (amino acid sequence) of a peptide or protein from its N-terminus. nih.gov This sequential process involves labeling the N-terminal amino acid, cleaving it from the peptide chain without disrupting the remaining peptide bonds, and then identifying the cleaved amino acid derivative. rifst.ac.ir
The application of Edman degradation to the purified Lactococcin MMFII revealed its complete primary sequence, identifying it as a 37-amino acid peptide. nih.gov The sequencing process also confirmed the positions of the two cysteine residues at positions 9 and 14 of the peptide chain. nih.gov
Genetic and Molecular Biology Techniques
While the protein itself has been well-characterized, genetic and molecular biology techniques are essential for understanding its biosynthesis, regulation, and potential for heterologous production.
Although the complete genome sequence of the specific Lactococcus lactis MMFII strain has not been detailed in published literature, the methodology for such an analysis is well-established for the Lactococcus lactis species. nih.govnih.gov Whole-genome sequencing, typically using massively parallel sequencing technologies like the Illumina platform, is the standard approach. mdpi.com
Once a genome is sequenced and assembled, bioinformatic analysis is performed to annotate genes and predict their functions. biotechnologia-journal.org Tools such as RAST (Rapid Annotation using Subsystem Technology) are used for comprehensive gene prediction and functional annotation. nih.gov For identifying bacteriocin gene clusters, specialized bioinformatic tools like BAGEL and antiSMASH are employed. oaepublish.com These tools scan the genome for key features, including the structural gene encoding the pre-bacteriocin and associated genes responsible for immunity, transport, and post-translational modification. oaepublish.com In silico analysis of bacteriocin gene clusters in various Lactococcus strains has revealed the genetic organization required for the production of bacteriocins like lactococcin B and nisin. nih.govresearchgate.netfrontiersin.org However, the specific gene cluster for Lactococcin MMFII has not yet been identified. cpu-bioinfor.org
Heterologous expression, or the production of a protein in a host organism that does not naturally produce it, is a key technique for studying bacteriocins and for potentially scaling up their production. frontiersin.org Lactococcus lactis is itself a widely used and ideal host for the expression of heterologous proteins due to its "generally recognized as safe" (GRAS) status and its capacity to secrete proteins efficiently. nih.gov
The standard procedure involves cloning the gene of interest—in this case, the gene encoding Lactococcin MMFII—into an expression plasmid vector. nih.gov These vectors are often equipped with strong, inducible promoters, such as the nisin-inducible promoter (PnisA) in the pNZ series of plasmids, which allows for controlled, high-level expression of the target gene. nih.gov The recombinant plasmid is then introduced into a suitable L. lactis host strain, such as L. lactis NZ9000. rifst.ac.ir While this is a common strategy for many lactococcal bacteriocins, specific studies detailing the cloning and heterologous expression of Lactococcin MMFII have not been reported. frontiersin.orgnih.gov
Site-Directed Mutagenesis for Structure-Function Studies
Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence, thereby altering the corresponding amino acid sequence of a protein. doccheck.com This method is crucial for investigating the structure-function relationship of proteins like Lactococcin MMFII. doccheck.comnih.gov By systematically replacing specific amino acids, researchers can assess their contribution to the peptide's stability, target recognition, and antimicrobial potency.
For Lactococcin MMFII, key targets for site-directed mutagenesis would include the conserved N-terminal "YGNGV" motif, which is characteristic of class IIa bacteriocins and essential for their antilisterial activity. nih.govnovoprolabs.com Another critical structural feature is the disulfide bond between the cysteine residues at positions 9 and 14. nih.gov While direct site-directed mutagenesis studies on Lactococcin MMFII are not extensively detailed, research on a chemically synthesized reduced form (without the disulfide bond) demonstrated that this bond is necessary for its antimicrobial activity against Listeria ivanovi. oup.com The reduced form was unable to inhibit L. ivanovi, suggesting the cyclic structure conferred by the disulfide bridge is critical for its function against this pathogen. oup.com This type of structure-function analysis is fundamental to understanding the peptide's mechanism and potential for bioengineering. mdpi.com
Antimicrobial Activity Assays
A variety of assays are employed to determine the efficacy and spectrum of bacteriocins. researchgate.netbohrium.com These methods are essential for quantifying the inhibitory effects of Lactococcin MMFII against susceptible bacterial strains.
Agar (B569324) Diffusion Test (ADT)
The agar diffusion test, particularly the agar well diffusion assay, is a primary method for screening and quantifying bacteriocin activity. oup.comupm.edu.my This technique was instrumental in the initial discovery of the Lactococcin MMFII-producing Lactococcus lactis MMFII strain, which showed strong inhibitory activity against Lactococcus cremoris ATCC11603. oup.com The method involves creating wells in an agar plate previously seeded with a sensitive indicator microorganism. The bacteriocin solution is placed in the wells, and after incubation, the diameter of the clear zone of growth inhibition around the well is measured. The size of this zone is proportional to the concentration and activity of the bacteriocin. scispace.com
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov It is a quantitative measure of a bacteriocin's potency. For Lactococcin MMFII, the MIC was determined using a variation of the agar diffusion test, where serial dilutions of the purified bacteriocin were tested against the indicator strain Listeria ivanovi BUG 496. oup.com The MIC is identified as the lowest concentration that produces a discernible zone of inhibition. oup.com This method is critical for comparing the efficacy of different bacteriocins and for understanding their potential application in controlling specific pathogens. nih.govmdpi.com
Viable Cell Counts and Growth Inhibition Assays
To differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects, researchers use viable cell counts and growth inhibition assays. In studies of Lactococcin MMFII, adding the bacteriocin to an exponentially growing culture of L. cremoris ATCC11603 resulted in a complete halt of growth. oup.com Subsequent counting of viable cells revealed a significant decrease in colony-forming units (CFU), confirming a bactericidal mode of action against this strain. oup.com Specifically, the addition of Lactococcin MMFII led to a reduction in viable cell counts from 37.5% to 20%. oup.com However, the optical density of the culture did not decrease, indicating the bacteriocin is not lytic (does not break open the cells). oup.com
Effect of Lactococcin MMFII on L. cremoris ATCC11603 Viability
| Treatment Group | Lactococcin MMFII Added (Arbitrary Units/ml) | Viable Cell Count Reduction | Outcome |
|---|---|---|---|
| Control | 0 | 0% | Continued Growth |
| Test Group 1 | 20 | Reduced to 37.5% | Bactericidal Effect |
| Test Group 2 | 60 | Reduced to 20% | Bactericidal Effect |
Data sourced from Ferchichi et al. (2001) oup.com
Cell Leakage Assays (e.g., β-galactosidase, K+ leakage)
Cell leakage assays are employed to determine if a bacteriocin disrupts the integrity of the target cell's cytoplasmic membrane, a common mechanism for class IIa bacteriocins. These assays measure the efflux of intracellular components from the cell after exposure to the bacteriocin. For instance, a β-galactosidase leakage assay measures the release of this enzyme from the cytoplasm. researchgate.net Similarly, potassium (K+) leakage assays detect the release of intracellular potassium ions, which is an early indicator of membrane permeabilization. While specific cell leakage assay data for Lactococcin MMFII is not prominently published, these methods are standard for characterizing the mode of action of related bacteriocins.
Spectroscopic and Imaging Techniques for Mechanism Elucidation
Spectroscopic techniques are vital for determining the precise molecular characteristics of bacteriocins. In the initial characterization of Lactococcin MMFII, laser desorption mass spectrometry was used. nih.gov This analysis yielded a molecular mass of 4142.6 Da. nih.gov This was slightly less than the calculated mass of 4144.6 Da based on its amino acid sequence, with the 2 Da difference strongly suggesting the presence of a single disulfide bond formed between the two cysteine residues. nih.gov This structural confirmation was crucial for its classification and for understanding its functional properties.
Vii. Future Research Directions and Prospects for Lactococcin Mmfii
Advanced Structural and Functional Characterization
A deeper understanding of the molecular structure of Lactococcin MMFII and its interaction with its target receptor is fundamental to its development. This knowledge underpins efforts in rational design and bioengineering.
To date, the structure of Lactococcin MMFII has been inferred from its amino acid sequence and mass spectrometry data, which suggest a 37-amino acid peptide containing a single disulfide bond between cysteine residues at positions 9 and 14. nih.gov However, a high-resolution three-dimensional structure has not yet been determined. Future research should prioritize the elucidation of its atomic-level structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. More advanced methods like cryo-electron microscopy (cryo-EM), which has been successfully used to determine the structure of the related Lactococcin A in complex with its receptor at a resolution of 2.98 Å, could provide unprecedented insight into the peptide's conformation. nih.govrcsb.org Obtaining this high-resolution data is a critical step for understanding its structure-function relationships and for facilitating precise, computer-aided peptide design.
Lactococcin MMFII, like other class IIa bacteriocins, is known to target the mannose phosphotransferase system (man-PTS) on susceptible bacteria. nih.govnih.govresearchgate.net The man-PTS is a multi-component sugar transporter, and the specificity of bacteriocin (B1578144) interaction is dictated by its membrane-spanning components, primarily IIC and IID. nih.gov Studies on other bacteriocins have revealed that specific extracellular loops of the IIC and IID proteins are the primary determinants for bacteriocin targeting. nih.govsemanticscholar.org For instance, research on Lactococcin A indicates a complex interaction involving both the IIC and IID components of the lactococcal man-PTS. nih.gov
Future investigations into Lactococcin MMFII should focus on pinpointing the exact amino acid residues involved in its binding to the man-PTS of target organisms like Listeria monocytogenes. This can be achieved through a combination of site-directed mutagenesis of both the bacteriocin and the receptor components, followed by sensitivity assays. Cryo-EM analysis of the Lactococcin MMFII-man-PTS complex, similar to studies performed on Lactococcin A, would provide a definitive structural basis for this interaction, revealing the precise binding interface and conformational changes that lead to cell death. nih.gov
Table 1: Key Research Findings on Bacteriocin-Receptor Interactions
| Bacteriocin Studied | Receptor System | Key Findings | Potential Future Direction for Lactococcin MMFII |
|---|---|---|---|
| Class IIa Bacteriocins | Mannose-PTS (man-PTS) | Interaction is primarily with an extracellular loop of the IIC protein component. nih.gov | Identify the specific loop in the Listeria man-PTS IIC component that Lactococcin MMFII binds to. |
| Lactococcin A | Mannose-PTS (man-PTS) | Interaction involves both IIC and IID components of the receptor. nih.gov | Investigate if Lactococcin MMFII also requires the IID component for its activity against specific targets. |
Bioengineering and Peptide Design
With a detailed structural and functional understanding, the properties of Lactococcin MMFII can be purposefully modified through bioengineering to improve its therapeutic and industrial applicability.
Rational design, guided by structural data, offers a powerful strategy to enhance the antimicrobial properties of Lactococcin MMFII. By identifying key residues, particularly in the N-terminal region containing the conserved YGNGV motif responsible for anti-listerial activity, targeted mutations can be introduced. nih.gov This approach, known as site-directed mutagenesis, can be used to substitute specific amino acids to improve the peptide's binding affinity for its receptor, increase its stability, or expand its activity spectrum to include other foodborne pathogens or clinically relevant bacteria. A similar strategy involving intensive mutagenesis of the hinge region of the bacteriocin nisin resulted in derivatives with significantly enhanced bioactivity against various bacterial species. ucc.ie Applying this principle to Lactococcin MMFII could yield novel variants with superior antimicrobial efficacy.
Another promising bioengineering strategy is the creation of hybrid bacteriocins. This involves combining functional domains from different bacteriocins to create a new peptide with desired characteristics. For example, the N-terminal domain of Lactococcin MMFII, responsible for receptor binding, could be fused with the C-terminal pore-forming domain of another bacteriocin that has a different killing mechanism or spectrum. Recent work on constructing hybrid peptides from saposin-like bacteriocins has demonstrated that this approach can generate novel molecules with altered antimicrobial spectra and increased potency against priority pathogens. researchgate.net A hybrid bacteriocin incorporating Lactococcin MMFII could potentially overcome resistance mechanisms and be effective against a broader range of problematic bacteria.
Novel Biosynthetic Approaches and High-Yield Production Strategies
For any practical application, Lactococcin MMFII must be produced in large quantities in a cost-effective manner. Current production relies on its native producer, Lactococcus lactis MMFII, with purification involving multiple chromatography steps. nih.gov Future research should explore more efficient and scalable production methods.
One avenue is the metabolic engineering of the producer strain. Strategies successfully applied to Lactococcus lactis for the high-yield production of other compounds, such as fine-tuning the cellular respiration machinery to optimize energy balance and redox state, could be adapted for bacteriocin overproduction. nih.gov This could lead to significantly higher titers and yields in fermentation processes. Additionally, transferring the genetic determinants for Lactococcin MMFII production, which may be located on a plasmid, to different industrial Lactococcus starter strains could facilitate its in-situ production in fermented foods, enhancing safety and quality. nih.gov Optimizing fermentation media and conditions, as well as developing more streamlined purification protocols, will also be crucial for making Lactococcin MMFII a commercially viable antimicrobial agent.
Table 2: Potential Strategies for Enhanced Lactococcin MMFII Production
| Strategy | Description | Rationale |
|---|---|---|
| Metabolic Engineering | Modifying the host's metabolic pathways, such as fine-tuning respiration, to channel more resources towards bacteriocin synthesis. nih.gov | Increases the efficiency and yield of bacteriocin production by the native Lactococcus lactis strain. |
| Heterologous Expression | Transferring the Lactococcin MMFII biosynthesis genes to a host organism optimized for high-density fermentation and protein expression. | Can overcome limitations of the native producer and simplify downstream processing. |
Optimization of Fermentation Conditions
Maximizing the yield of Lactococcin MMFII from its native producer, Lactococcus lactis MMFII, is a critical step for its practical application. Research efforts in this area should be directed at systematically optimizing fermentation parameters. Studies on other bacteriocins from Lactic Acid Bacteria (LAB) have demonstrated that factors such as medium composition, pH, temperature, and inoculum size significantly influence production levels. semanticscholar.orgnih.gov
A systematic approach, such as Response Surface Methodology (RSM), could be employed to identify the optimal combination of conditions for Lactococcin MMFII production. sciepub.com This statistical method has been successfully used to enhance bacteriocin production by other Lactococcus lactis strains, revealing significant interactions between temperature, pH, and salt concentration. sciepub.com Key areas for optimization would include:
Medium Composition: Investigating various carbon and nitrogen sources is crucial. For instance, studies have shown that glucose concentration can be a key factor in bacteriocin production. nih.govnih.gov
pH Control: Maintaining an optimal pH is vital. For many Lactococcus lactis strains, slightly acidic conditions (e.g., pH 5.9-6.5) have been found to be favorable for bacteriocin synthesis. semanticscholar.orgnih.gov
Temperature: Temperature affects both bacterial growth and peptide production. The optimal temperature for bacteriocin production by lactococci is often around 30°C. semanticscholar.orgsciepub.com
The table below summarizes typical optimal conditions found for bacteriocin production in related species, which could serve as a starting point for the optimization of Lactococcin MMFII fermentation.
| Parameter | Organism | Optimized Value | Reference |
| Temperature | Lactococcus lactis MT186647 | 30.5°C | sciepub.com |
| pH | Lactococcus lactis MT186647 | 5.9 | sciepub.com |
| NaCl Concentration | Lactococcus lactis MT186647 | 1.94% | sciepub.com |
| Carbon Source | Pediococcus pentosaceus | 2% Glucose | semanticscholar.org |
| Nitrogen Source | Pediococcus pentosaceus | 1% NH4Cl | semanticscholar.org |
| Inoculum Size | Pediococcus pentosaceus | 6% | semanticscholar.org |
| Incubation Period | Pediococcus pentosaceus | 48 hours | semanticscholar.org |
Heterologous Production Systems for Scalability
While optimizing production in the native strain is important, achieving large-scale, cost-effective production often requires heterologous expression systems. frontiersin.org Developing such systems for Lactococcin MMFII is a key future prospect. Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and well-established genetic tools. frontiersin.org
The development of a heterologous production system for Lactococcin MMFII would involve:
Cloning the Lactococcin MMFII structural gene (and potentially its associated immunity and transport genes) into a suitable expression vector.
Transforming a host strain, such as E. coli BL21(DE3), which is optimized for protein expression. frontiersin.org
Optimizing induction conditions (e.g., IPTG concentration) and culture parameters to maximize the yield of the recombinant peptide. frontiersin.org
While heterologous systems offer scalability, challenges such as the formation of inclusion bodies and the lack of necessary post-translational modifications can arise. frontiersin.org However, successful heterologous expression has been achieved for other bacteriocins, including nisin, demonstrating the feasibility of this approach. nih.gov The use of food-grade hosts, such as other Lactococcus lactis strains or yeast, could also be explored to simplify downstream processing for food applications. nih.gov
Elucidation of Novel Resistance Mechanisms
The emergence of bacterial resistance is a potential limitation for any antimicrobial agent. Understanding the mechanisms by which target bacteria might develop resistance to Lactococcin MMFII is crucial for its long-term effectiveness. Like other class IIa bacteriocins, Lactococcin MMFII is known to target the mannose phosphotransferase system (man-PTS) on the membrane of sensitive cells. nih.gov
Future research should therefore focus on:
Target Site Modification: Investigating spontaneous mutations in the genes encoding the man-PTS components (such as ptnC and ptnD) in resistant bacterial strains. Studies on resistance to lactococcin A have shown that missense mutations in these genes can impede bacteriocin activity. ibb.waw.pl
Transcriptomic and Proteomic Analyses: Employing whole-genome analysis of Lactococcin MMFII-resistant mutants to identify changes in gene expression. This approach has revealed that nisin resistance in L. lactis is a complex process involving alterations in cell wall biosynthesis, energy metabolism, and transport functions. researchgate.net
Cell Envelope Alterations: Examining changes in the cell wall composition or membrane fluidity of resistant strains that could prevent the bacteriocin from reaching its target.
Investigation of Ecological Roles and Competitive Advantage
Bacteriocins are produced by bacteria to gain a competitive advantage in their natural environments. oup.com Lactococcin MMFII was originally isolated from a Tunisian dairy product, a complex microbial ecosystem. nih.gov Its potent activity against Listeria suggests a primary ecological role in inhibiting foodborne pathogens and competing microflora. oup.comresearchgate.net
Further investigation is needed to fully understand its ecological significance. This could involve:
Mixed-Culture Fermentation Studies: Co-culturing the producer strain, L. lactis MMFII, with sensitive strains (e.g., Listeria monocytogenes) in food matrices like milk or cheese to quantify the competitive advantage conferred by Lactococcin MMFII production.
In Situ Detection: Developing methods to detect and quantify Lactococcin MMFII production directly within its natural dairy environment to confirm its role during food fermentation.
The synthesis of antimicrobial molecules like Lactococcin MMFII is considered an evolutionary advantage that helps the producing organism to thrive. researchgate.net
Exploration of Broader Biological Activities Beyond Antimicrobial (e.g., Immunomodulatory effects in in silico models)
Emerging research suggests that the biological activities of bacteriocins may extend beyond their direct antimicrobial effects. nih.gov There is growing interest in their potential antiviral, anticancer, and immunomodulatory properties. nih.gov A key future direction for Lactococcin MMFII is the exploration of these broader activities.
In silico studies represent a powerful preliminary tool for this exploration. Molecular docking analyses can be used to predict the binding affinity of peptides to various biological targets. For example, Lactococcin MMFII was included in an in silico screening of bacteriocins for potential activity against SARS-CoV-2 proteins, highlighting its potential for further investigation into antiviral applications. nih.govresearchgate.net Such studies can predict interactions with viral proteins or host cell receptors, providing a basis for subsequent in vitro and in vivo testing. nih.gov
The table below shows results from an in silico protein-protein docking analysis, indicating the binding affinity of Lactococcin MMFII and other bacteriocins to SARS-CoV-2 spike protein and the ACE2 receptor.
| Bacteriocin | PubChem ID | Binding Affinity (kcal/mol) - Spike Protein (WT) | Binding Affinity (kcal/mol) - Spike Protein (Beta Variant) | Binding Affinity (kcal/mol) - ACE2 | Binding Affinity (kcal/mol) - Spike-ACE2 Complex |
| Lactococcin MMFII | 139588229 | -10.5 | -10.5 | -11.1 | -10.7 |
| Gassericin B2 | 139586609 | -10.4 | -8.9 | -9.7 | -10.0 |
| Carnobacteriocin | 139583933 | -10.4 | -10.6 | -11.0 | -10.9 |
| Plantaricin GZ1-27 | 146684209 | -10.3 | -10.1 | -10.3 | -10.5 |
| Data sourced from an in silico analysis of bacteriocins against SARS-CoV-2. nih.gov |
These computational findings suggest that Lactococcin MMFII may possess immunomodulatory or other bioactivities worthy of further experimental validation.
Q & A
Q. How is lactococcin MMFII isolated and characterized from Lactococcus lactis strains?
Methodological steps involve culturing L. lactis MMFII under anaerobic conditions, followed by precipitation of bacteriocins using ammonium sulfate or organic solvents. Purification typically employs cation-exchange chromatography and reversed-phase HPLC. Characterization includes MALDI-TOF mass spectrometry for molecular weight determination and Edman degradation for peptide sequencing. Antimicrobial activity is confirmed via agar diffusion assays against target pathogens like Listeria monocytogenes .
Q. What methods are used to determine the antimicrobial spectrum of lactococcin MMFII?
Researchers employ agar well diffusion assays to screen activity against Gram-positive pathogens. Minimum inhibitory concentration (MIC) values are quantified using microtiter plate dilution methods. Target specificity is validated by comparing growth inhibition in sensitive vs. resistant strains, with controls for pH and temperature effects .
Q. How can researchers ensure reproducibility in lactococcin MMFII production protocols?
Standardization of growth media (e.g., M17 broth), incubation conditions (30°C, anaerobic), and induction parameters (e.g., pH adjustment, peptide precursors) is critical. Detailed documentation of purification steps, including buffer compositions and chromatography gradients, must accompany publications to enable replication .
Advanced Research Questions
Q. What experimental designs are optimal for studying the molecular mechanism of lactococcin MMFII's bactericidal activity?
Mode-of-action studies require combining synthetic peptides (a and b subunits) in equimolar ratios to reconstitute activity. Membrane potential (ΔΨ) and ATP levels are measured using fluorescent probes like DiSC3(5) and luciferase assays, respectively. Potassium efflux is quantified via atomic absorption spectroscopy or rubidium-86 tracer experiments. Controls include testing individual peptides and uncouplers like CCCP to distinguish pore-forming activity from nonspecific ion leakage .
Q. How can structural studies resolve contradictions between lactococcin MMFII's classification and its functional requirements?
Lactococcin MMFII is classified as a class IIa bacteriocin, which typically acts as a single-peptide agent. However, its dependence on two peptides (a and b) for activity suggests a divergence from canonical class IIa mechanisms. Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) can elucidate peptide secondary structures, while cryo-EM may reveal oligomeric pore formation in lipid bilayers .
Q. What strategies mitigate variability in bacteriocin activity assays caused by strain-specific resistance?
Researchers should include multiple target strains (e.g., Listeria, Staphylococcus) and normalize activity data to cell density (OD600) and bacteriocin concentration (μg/mL). Statistical approaches like ANOVA with post-hoc tests (Tukey’s HSD) account for inter-experimental variability. Resistance profiling via whole-genome sequencing of spontaneous mutants identifies genetic mutations (e.g., in membrane transporters) linked to reduced susceptibility .
Data Analysis and Interpretation
Q. How should researchers address conflicting data on lactococcin MMFII's spectrum of activity across studies?
Discrepancies may arise from differences in assay conditions (pH, temperature) or target strain genotypes. Meta-analyses should standardize datasets using effect size metrics (e.g., log2 fold inhibition) and assess heterogeneity via I² statistics. Sensitivity analyses exclude outliers caused by non-standardized protocols .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in bacteriocin studies?
Nonlinear regression models (e.g., four-parameter logistic curves) fit dose-response data to calculate IC50 values. Bootstrapping generates 95% confidence intervals for potency estimates. For synergy studies (e.g., with nisin), the fractional inhibitory concentration index (FICI) quantifies combinatorial effects .
Emerging Research Directions
Q. How can bibliometric analysis identify gaps in lactococcin MMFII research?
Tools like Web of Science or Scopus track publication trends, citation networks, and keyword co-occurrence. Bibliometric mapping (e.g., VOSviewer) reveals understudied areas, such as ecological roles in food matrices or synergies with non-antibiotic therapies. Systematic reviews should follow PRISMA guidelines to ensure transparency .
Q. What methodologies validate the safety of lactococcin MMFII for potential therapeutic applications?
Toxicity assays include hemolysis tests on erythrocytes and cytotoxicity screening in mammalian cell lines (e.g., Caco-2). Genomic stability of producer strains is assessed via plasmid curing experiments and whole-genome sequencing. Regulatory compliance requires adherence to FDA/EMA guidelines for antimicrobial peptide characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
